molecular formula C16H15ClN2O3S B486490 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole CAS No. 723743-87-1

1-[(4-chloro-3-methoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole

Cat. No.: B486490
CAS No.: 723743-87-1
M. Wt: 350.8g/mol
InChI Key: BPCVLVHWYKJDPD-UHFFFAOYSA-N
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Description

1-[(4-chloro-3-methoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonyl group attached to a phenyl ring, which is further substituted with a chloro and methoxy group, and an imidazole ring fused with a phenyl group. Its unique structure allows it to participate in various chemical reactions, making it valuable in multiple fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole typically involves several steps:

  • Formation of the Sulfonyl Chloride Intermediate: : The initial step involves the chlorosulfonation of 4-chloro-3-methoxybenzene to form 4-chloro-3-methoxybenzenesulfonyl chloride. This reaction is usually carried out using chlorosulfonic acid under controlled temperature conditions.

  • Imidazole Ring Formation: : The next step involves the reaction of the sulfonyl chloride intermediate with 2-phenyl-4,5-dihydro-1H-imidazole. This step is typically performed in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Bulk Chlorosulfonation: : Using large reactors to handle the chlorosulfonation of 4-chloro-3-methoxybenzene.

  • Efficient Purification: : Employing advanced purification techniques such as recrystallization and chromatography to ensure high purity of the intermediate and final product.

  • Automated Reaction Systems: : Utilizing automated systems to control reaction conditions precisely, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chloro-3-methoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: : The chloro group in the compound can undergo nucleophilic substitution reactions, allowing the introduction of different substituents. Reagents such as sodium methoxide or potassium tert-butoxide are often used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

1-[(4-chloro-3-methoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole has several applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

  • Biology: : Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers study its interactions with biological molecules to understand its mechanism of action.

  • Medicine: : Explored for potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.

  • Industry: : Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole exerts its effects involves:

  • Molecular Targets: : The compound interacts with specific enzymes and receptors in biological systems. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access.

  • Pathways Involved: : The compound can modulate signaling pathways, leading to changes in cellular processes. This modulation can result in therapeutic effects, such as reducing inflammation or inhibiting microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole
  • 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-2-ethyl-4,5-dihydro-1H-imidazole

Uniqueness

1-[(4-chloro-3-methoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action

Properties

IUPAC Name

1-(4-chloro-3-methoxyphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c1-22-15-11-13(7-8-14(15)17)23(20,21)19-10-9-18-16(19)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCVLVHWYKJDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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